5,5'-Dibromo-bapta

Overview

Description

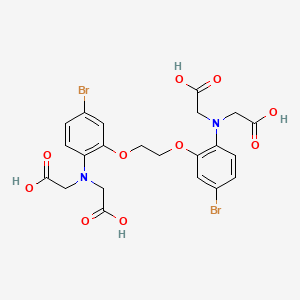

5,5’-Dibromo-bapta is a polyamino carboxylic acid derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid) that carries bromine substituents at the C-5 and C-5’ positions. This compound is widely recognized for its role as a calcium chelator, which means it can bind to calcium ions and form stable complexes. This property makes it particularly useful in various scientific research applications, especially those involving the regulation and study of calcium ion concentrations .

Mechanism of Action

Target of Action

The primary target of 5,5’-Dibromo-bapta is calcium ions . The compound acts as a calcium chelator, binding to calcium ions and forming a complex .

Mode of Action

5,5’-Dibromo-bapta interacts with calcium ions by effectively binding with them, resulting in the formation of a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .

Biochemical Pathways

The compound affects the calcium signaling pathway . By controlling the cytosolic calcium concentration, it provides an important means to study the roles of calcium .

Pharmacokinetics

5,5’-Dibromo-bapta is membrane impermeant . It is introduced into cells by injecting the chelators into cells or by incubating cells with the AM ester form of the chelators . This allows the control of the cytosolic calcium concentration .

Result of Action

The action of 5,5’-Dibromo-bapta leads to a control of the concentration of calcium ions inside and outside the cell . This control is used in studies of calcium physiological activity .

Action Environment

The action, efficacy, and stability of 5,5’-Dibromo-bapta can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the binding efficiency of the compound . Additionally, the timing of the addition of 5,5’-Dibromo-bapta to the assembly reaction can have different effects .

Biochemical Analysis

Biochemical Properties

5,5’-Dibromo-bapta plays a significant role in biochemical reactions, particularly those involving calcium ions. It has been extensively used to study calcium mobilization, spatial calcium buffering, and calcium shuttling in a variety of cells and animal models . The complex formed by 5,5’-Dibromo-bapta can attach to various biomolecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .

Cellular Effects

The effects of 5,5’-Dibromo-bapta on cells are primarily related to its ability to modulate calcium levels. By injecting the chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration . This is an important means to study the roles of calcium in cellular processes . For instance, it has been shown to protect neurons against excitotoxic and ischemic injury, without markedly attenuating intracellular calcium levels .

Molecular Mechanism

The molecular mechanism of action of 5,5’-Dibromo-bapta is primarily through its ability to bind and sequester calcium ions. This binding results in the formation of a complex that can interact with various biomolecules . This interaction can influence various cellular processes, including enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The effects of 5,5’-Dibromo-bapta can change over time in laboratory settings. For instance, it has been shown that the addition of 5,5’-Dibromo-bapta at different times during the assembly of nuclear envelopes can have different effects . When added at the beginning of the assembly process, no pore-related structures formed. When added to growing nuclei 40-45 minutes after initiating assembly, star-rings and other structures accumulated .

Dosage Effects in Animal Models

The effects of 5,5’-Dibromo-bapta can vary with different dosages in animal models. For instance, at a lower concentration of 5 mM, only 5,5’-Dibromo-bapta significantly modulates cell plate formation, with effects observed in about 80% of the injected cells . When the concentration is elevated to 25 mM, the effects of 5,5’-Dibromo-bapta become more profound .

Metabolic Pathways

5,5’-Dibromo-bapta is involved in the metabolic pathways related to calcium ion homeostasis. It functions as a calcium chelator, binding calcium ions and forming a complex . This complex can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

5,5’-Dibromo-bapta can be transported and distributed within cells and tissues. The complex it forms by binding with metal ions can attach to various molecules, including proteins and enzymes . This can influence its localization or accumulation within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-bapta typically involves the bromination of BAPTA. The process begins with the preparation of BAPTA, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

While specific industrial production methods for 5,5’-Dibromo-bapta are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-bapta primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions can be facilitated by nucleophiles, which replace the bromine atoms with other functional groups. Additionally, the compound can participate in complexation reactions with metal ions, forming stable chelates .

Common Reagents and Conditions

Common reagents used in the substitution reactions of 5,5’-Dibromo-bapta include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures .

Major Products Formed

The major products formed from the substitution reactions of 5,5’-Dibromo-bapta depend on the nucleophile used. For example, using an amine as the nucleophile would result in the formation of an amino-substituted BAPTA derivative .

Scientific Research Applications

5,5’-Dibromo-bapta is extensively used in scientific research due to its ability to chelate calcium ions. Some of its key applications include:

Chemistry: It is used to create calcium buffers with well-defined calcium concentrations, which are essential for studying calcium-dependent processes

Biology: The compound is employed to control cytosolic calcium concentrations in cells, aiding in the study of calcium signaling pathways and cellular processes such as muscle contraction and neurotransmitter release

Medicine: Research involving 5,5’-Dibromo-bapta has implications for understanding diseases related to calcium dysregulation, such as neurodegenerative disorders and cardiovascular diseases

Industry: It is used in the development of calcium-sensitive dyes and indicators for various analytical applications

Comparison with Similar Compounds

5,5’-Dibromo-bapta is part of a family of BAPTA derivatives, each with unique properties based on their substituents. Some similar compounds include:

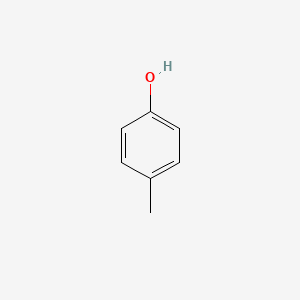

5,5’-Difluoro-bapta: This compound has fluorine substituents instead of bromine, resulting in different binding affinities and selectivity for calcium ions.

5,5’-Dimethyl-bapta: The presence of methyl groups alters the compound’s hydrophobicity and binding characteristics.

5-Methyl-5’-nitro-bapta: This derivative has a nitro group, which significantly changes its chemical reactivity and binding properties.

Compared to these compounds, 5,5’-Dibromo-bapta offers a balance of high calcium affinity and moderate reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRRYZOCJDOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149566 | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111248-72-7 | |

| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)